Oxeladin

Description

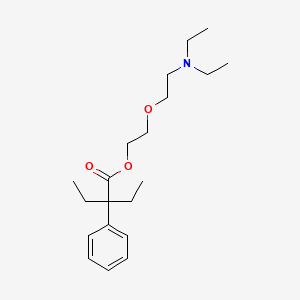

Structure

3D Structure

Properties

IUPAC Name |

2-[2-(diethylamino)ethoxy]ethyl 2-ethyl-2-phenylbutanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H33NO3/c1-5-20(6-2,18-12-10-9-11-13-18)19(22)24-17-16-23-15-14-21(7-3)8-4/h9-13H,5-8,14-17H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IQADUMSPOQKAAO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(CC)(C1=CC=CC=C1)C(=O)OCCOCCN(CC)CC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H33NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

52432-72-1 (citrate) | |

| Record name | Oxeladin [INN:BAN:DCF] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000468611 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID0048343 | |

| Record name | Oxeladin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0048343 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

335.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

47.7 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID26660767 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

468-61-1 | |

| Record name | Oxeladin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=468-61-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Oxeladin [INN:BAN:DCF] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000468611 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Oxeladin | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB04822 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Oxeladin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0048343 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Oxeladin | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.006.740 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | OXELADIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/SNC1080T5Y | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Melting Point |

< 25 °C | |

| Record name | Oxeladin | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB04822 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

Foundational & Exploratory

An In-Depth Technical Guide to the Mechanism of Action of Oxeladin Citrate

For Researchers, Scientists, and Drug Development Professionals

Abstract

Oxeladin citrate is a centrally acting, non-narcotic antitussive agent utilized in the treatment of non-productive cough. Its primary mechanism of action is the suppression of the cough reflex through its agonist activity at the sigma-1 (σ1) receptor, a unique intracellular chaperone protein located at the endoplasmic reticulum-mitochondrion interface within the central nervous system, particularly in the medulla oblongata's cough center. This agonism is believed to modulate intracellular Ca²⁺ signaling and ion channel function, leading to a reduction in neuronal excitability within the cough reflex pathway. Additionally, oxeladin citrate is suggested to have peripheral actions, including mild anticholinergic effects that may contribute to its overall therapeutic profile by reducing respiratory secretions. This guide provides a comprehensive technical overview of oxeladin citrate's mechanism of action, supported by available quantitative data, detailed experimental protocols, and visual representations of its signaling pathways.

Core Mechanism of Action: Sigma-1 Receptor Agonism

The principal antitussive effect of oxeladin citrate is mediated through its selective agonist activity at the sigma-1 (σ1) receptor.[1][2][3] Unlike opioid-based cough suppressants, oxeladin does not interact with opioid receptors, thus avoiding the associated risks of dependence and respiratory depression.[2]

Binding Affinity for the Sigma-1 Receptor

Quantitative analysis of oxeladin citrate's interaction with the σ1 receptor has been determined through radioligand binding assays. These studies have established its high affinity for this receptor.

| Compound | Receptor | Parameter | Value |

| Oxeladin Citrate | Sigma-1 (σ1) | Kᵢ | 25 nM[1] |

Table 1: Binding Affinity of Oxeladin Citrate for the Sigma-1 Receptor

Proposed Downstream Signaling Pathway

Activation of the σ1 receptor by oxeladin citrate is thought to initiate a cascade of intracellular events that ultimately suppress the cough reflex. While the precise downstream pathway is an area of ongoing research, the current understanding suggests the following sequence:

-

Ligand Binding and Receptor Activation: Oxeladin citrate binds to the σ1 receptor, inducing a conformational change and its dissociation from the binding immunoglobulin protein (BiP), an endoplasmic reticulum chaperone.

-

Modulation of Intracellular Calcium (Ca²⁺) Signaling: The activated σ1 receptor translocates to the plasma membrane and other intracellular sites where it interacts with and modulates the activity of various proteins, including ion channels. This interaction is believed to alter intracellular Ca²⁺ homeostasis, a critical factor in neuronal excitability.

-

Regulation of Ion Channel Activity: By influencing ion channel function, oxeladin citrate can reduce the firing rate of neurons within the medullary cough center.

-

Suppression of the Cough Reflex: The culmination of these signaling events is a dampening of the neuronal signals that trigger the cough reflex.

Proposed signaling pathway of oxeladin citrate's central antitussive action.

Peripheral Mechanisms of Action

In addition to its central effects, oxeladin citrate is reported to have peripheral actions that may contribute to its antitussive efficacy. These are thought to include mild anticholinergic effects and desensitization of sensory nerves in the respiratory tract.

Anticholinergic Activity

Qualitative descriptions suggest that oxeladin citrate may possess mild anticholinergic properties, which could lead to a reduction in respiratory secretions and potentially some bronchodilation. However, publicly available quantitative data, such as Kᵢ or IC₅₀ values for muscarinic receptors, are currently lacking. The experimental protocol for determining such values is provided in Section 3.

Experimental Protocols

In Vivo Assessment of Antitussive Efficacy (Guinea Pig Model)

This protocol describes a standard method for evaluating the antitussive effect of oxeladin citrate using a citric acid-induced cough model in guinea pigs.

Objective: To determine the dose-dependent efficacy of oxeladin citrate in reducing the frequency of coughs induced by citric acid inhalation.

Materials:

-

Male Hartley guinea pigs (350-400 g)

-

Oxeladin citrate

-

Vehicle (e.g., 0.5% methylcellulose in sterile water)

-

Citric acid solution (0.3 M in sterile water)

-

Whole-body plethysmograph

-

Nebulizer

-

Sound recording equipment

Procedure:

-

Acclimatization: Acclimatize animals to the plethysmograph for several minutes on consecutive days prior to the experiment.

-

Drug Administration: Administer oxeladin citrate or vehicle orally via gavage.

-

Pre-treatment Period: Allow a pre-treatment period (e.g., 60 minutes) for drug absorption.

-

Cough Induction: Place the guinea pig in the plethysmograph and expose it to an aerosol of 0.3 M citric acid for a defined period (e.g., 10 minutes).

-

Data Recording: Record the number of coughs during the exposure period and for a defined time afterward (e.g., 5 minutes).

-

Data Analysis: Compare the number of coughs in the oxeladin citrate-treated groups to the vehicle control group and calculate the percentage of cough inhibition.

Workflow for in vivo antitussive efficacy testing.

Muscarinic Receptor Binding Assay

This protocol outlines a standard radioligand binding assay to determine the affinity of oxeladin citrate for muscarinic acetylcholine receptors.

Objective: To determine the equilibrium dissociation constant (Kᵢ) of oxeladin citrate for M₁, M₂, and M₃ muscarinic receptor subtypes.

Materials:

-

Cell membranes expressing human M₁, M₂, or M₃ receptors

-

Radioligand (e.g., [³H]-N-methylscopolamine)

-

Oxeladin citrate

-

Non-specific binding control (e.g., atropine)

-

Assay buffer

-

Glass fiber filters

-

Scintillation counter

Procedure:

-

Incubation: In a 96-well plate, incubate the receptor-expressing membranes with a fixed concentration of the radioligand and varying concentrations of oxeladin citrate. Include wells for total binding (radioligand only) and non-specific binding (radioligand + excess atropine).

-

Equilibration: Allow the binding reaction to reach equilibrium.

-

Filtration: Rapidly filter the contents of each well through a glass fiber filter to separate bound from free radioligand.

-

Washing: Wash the filters with ice-cold buffer to remove unbound radioligand.

-

Quantification: Measure the radioactivity retained on the filters using a scintillation counter.

-

Data Analysis:

-

Calculate specific binding by subtracting non-specific binding from total binding.

-

Plot the percentage of specific binding against the log concentration of oxeladin citrate to determine the IC₅₀ (the concentration that inhibits 50% of specific binding).

-

Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kᴅ), where [L] is the concentration of the radioligand and Kᴅ is its dissociation constant.

-

Workflow for muscarinic receptor binding assay.

Pharmacokinetics

Limited pharmacokinetic data for oxeladin citrate is available in the public domain. Studies in rats have shown that oxeladin can cross the blood-brain barrier.

Conclusion

Oxeladin citrate's primary mechanism of action as an antitussive is its agonist activity at the sigma-1 receptor in the central nervous system, which leads to the suppression of the cough reflex. While peripheral anticholinergic effects may contribute to its therapeutic profile, further quantitative studies are needed to fully elucidate their significance. The provided experimental protocols offer a framework for the continued investigation and characterization of oxeladin citrate and other novel antitussive agents.

References

Oxeladin: A Selective Sigma-1 Receptor Agonist with Neurotrophic Potential

An In-depth Technical Guide for Researchers and Drug Development Professionals

Published: December 17, 2025

Abstract

Oxeladin, a compound traditionally utilized as an antitussive agent, has emerged as a significant subject of neuropharmacological research due to its selective agonist activity at the sigma-1 receptor (S1R). The S1R, a unique ligand-operated chaperone protein located at the endoplasmic reticulum-mitochondrion interface, is implicated in a wide array of cellular functions, including the modulation of intracellular calcium signaling, response to cellular stress, and neuroprotection. This technical guide provides a comprehensive overview of Oxeladin's pharmacological profile as a selective S1R agonist. It consolidates quantitative data on its binding affinity and functional activity, details established experimental protocols for its characterization, and elucidates the signaling pathways through which it exerts its effects, with a particular focus on its capacity to stimulate the secretion of Brain-Derived Neurotrophic Factor (BDNF). This document is intended to serve as a core resource for researchers, scientists, and drug development professionals investigating the therapeutic potential of Oxeladin and other S1R ligands.

Introduction

The sigma-1 receptor (S1R) is a structurally unique, 223-amino acid transmembrane protein that is distinct from other mammalian proteins.[1][2] It is highly expressed in the central nervous system and is localized to the mitochondria-associated endoplasmic reticulum (ER) membrane, where it plays a crucial role in cellular homeostasis.[1][2] Under basal conditions, S1R is associated with the binding-immunoglobulin protein (BiP), an ER chaperone.[3] Upon stimulation by agonist ligands or cellular stress, S1R dissociates from BiP and can translocate to other cellular compartments to interact with a variety of "client" proteins, including ion channels and G-protein-coupled receptors.[3]

Oxeladin, a non-narcotic cough suppressant, has been identified as a selective S1R agonist.[1][2] This activity has garnered interest in its potential for repurposing in other therapeutic areas, particularly in the context of neurodegenerative and neurological disorders where S1R modulation has shown promise.[2] A key finding is Oxeladin's ability to stimulate the secretion of Brain-Derived Neurotrophic Factor (BDNF), a neurotrophin vital for neuronal survival, differentiation, and synaptic plasticity.[1][4] This guide will delve into the technical details of Oxeladin's interaction with the S1R.

Quantitative Data Presentation

The following tables summarize the key quantitative data for Oxeladin's binding affinity and functional activity as a sigma-1 receptor agonist.

Table 1: Oxeladin Binding Affinity

| Receptor Subtype | Ki (nM) | Radioligand | Tissue/Cell Source | Reference |

| Sigma-1 (Human) | 25 | --INVALID-LINK---Pentazocine | - | [5] |

| Sigma-2 (Human) | 148 | [3H]-DTG | - | [5] |

Table 2: Oxeladin Selectivity Profile

| Parameter | Value | Calculation | Reference |

| Selectivity Ratio (S2R/S1R) | 6-fold | Ki (S2R) / Ki (S1R) | [5] |

Table 3: In Vitro Functional Activity of Oxeladin

| Assay | Cell Line | Oxeladin Concentration | Treatment Duration | Observed Effect | Method of Detection | Reference |

| BDNF Secretion | MN9D (neuronal cell line) | 10 µM | 24 hours | Significant increase in secreted BDNF | In-situ ELISA | [4] |

Table 4: In Vivo Functional Activity of Oxeladin

| Animal Model | Oxeladin Citrate Dosage | Time Points of Measurement (post-dose) | Observed Effect | Brain Region Analyzed | Method of Detection | Reference |

| Rat | 135 mg/kg (oral) | 2, 6, and 24 hours | Increased levels of mature BDNF | Cerebral Cortex | ELISA of Brain Homogenate | [4] |

Signaling Pathways

Oxeladin, as a sigma-1 receptor agonist, initiates a cascade of intracellular signaling events upon binding to the receptor. The primary event is the dissociation of the S1R from the BiP chaperone protein in the endoplasmic reticulum. This allows the activated S1R to interact with and modulate various downstream effector proteins and signaling pathways.

Modulation of Intracellular Calcium Signaling

A key function of the S1R is the regulation of intracellular calcium (Ca2+) homeostasis. Activated S1R translocates to the ER-mitochondrion interface where it stabilizes the inositol 1,4,5-trisphosphate receptor (IP3R), a channel responsible for releasing Ca2+ from the ER.[3][6] This stabilization leads to a sustained and efficient transfer of Ca2+ from the ER to the mitochondria, which is crucial for maintaining mitochondrial function and cellular bioenergetics.

Figure 1: Oxeladin-induced modulation of IP3R-mediated calcium signaling.

Endoplasmic Reticulum Stress Response and Neurotrophic Factor Secretion

The chaperone activity of S1R is closely linked to the ER stress response. By facilitating proper protein folding, S1R activation can alleviate ER stress. One of the proposed mechanisms for Oxeladin-induced BDNF secretion is through the S1R's chaperone activity on pro-BDNF within the ER, leading to enhanced processing and secretion of mature BDNF.[4] Furthermore, S1R has been shown to interact with and modulate the inositol-requiring enzyme 1 (IRE1), a key sensor of the unfolded protein response. This interaction can influence downstream signaling, including the splicing of X-box binding protein 1 (XBP1), which regulates the expression of genes involved in protein folding and degradation.

Figure 2: Proposed pathway for Oxeladin-induced BDNF secretion.

Modulation of Ion Channels and Neuronal Excitability

Sigma-1 receptor agonists have been shown to modulate the activity of various ion channels, thereby influencing neuronal excitability. One such target is the small-conductance calcium-activated potassium (SK) channel. By inhibiting SK channels, S1R activation can lead to a potentiation of N-methyl-D-aspartate (NMDA) receptor responses, which is a critical aspect of synaptic plasticity and cognitive function.[7]

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the characterization of Oxeladin as a sigma-1 receptor agonist.

Radioligand Binding Assay for Sigma-1 and Sigma-2 Receptors

Objective: To determine the binding affinity (Ki) of Oxeladin for sigma-1 and sigma-2 receptors.

Materials:

-

Membrane preparations from cells expressing human sigma-1 or sigma-2 receptors.

-

Radioligand for S1R: --INVALID-LINK---Pentazocine.

-

Radioligand for S2R: [3H]-1,3-di-o-tolylguanidine ([3H]-DTG).

-

Non-specific binding control for S1R: Haloperidol or unlabeled (+)-Pentazocine.

-

Non-specific binding control for S2R: Unlabeled DTG.

-

Masking agent for S2R assay: Unlabeled (+)-Pentazocine to block S1R sites.

-

Assay Buffer: 50 mM Tris-HCl, pH 7.4.

-

Oxeladin stock solution and serial dilutions.

-

96-well plates, filtration apparatus, and scintillation counter.

Procedure:

-

Prepare serial dilutions of Oxeladin.

-

In a 96-well plate, add assay buffer, the respective radioligand at a concentration near its Kd, and either buffer (for total binding), a high concentration of the non-specific control, or a dilution of Oxeladin.

-

For the sigma-2 assay, include a saturating concentration of unlabeled (+)-pentazocine in all wells to mask the sigma-1 receptors.

-

Add the membrane preparation to initiate the binding reaction.

-

Incubate at 37°C for 120 minutes.

-

Terminate the reaction by rapid filtration through glass fiber filters.

-

Wash the filters with ice-cold assay buffer.

-

Measure the radioactivity retained on the filters using a scintillation counter.

-

Calculate the specific binding at each concentration of Oxeladin and determine the IC50 value by non-linear regression.

-

Convert the IC50 to a Ki value using the Cheng-Prusoff equation.

Figure 3: Workflow for the radioligand binding assay.

In Vitro BDNF Secretion Assay (In-situ ELISA)

Objective: To measure the effect of Oxeladin on the secretion of BDNF from a neuronal cell line.

Materials:

-

MN9D neuronal cell line.

-

Cell culture reagents.

-

Oxeladin stock solution.

-

BDNF ELISA kit (capture antibody, detection antibody, substrate).

-

Plate reader.

Procedure:

-

Plate MN9D cells in a 96-well plate and culture until they reach the desired confluency.

-

Treat the cells with 10 µM Oxeladin or vehicle control for 24 hours.

-

After treatment, fix the cells and permeabilize them.

-

Perform an in-situ ELISA directly in the culture wells according to the manufacturer's protocol. This typically involves:

-

Incubation with a BDNF capture antibody.

-

Washing steps.

-

Incubation with a horseradish peroxidase (HRP)-conjugated BDNF detection antibody.

-

Washing steps.

-

Addition of an HRP substrate and incubation to allow for color development.

-

-

Measure the absorbance at the appropriate wavelength using a plate reader.

-

Quantify the amount of secreted BDNF by comparing the absorbance values to a standard curve generated with recombinant BDNF.

In Vivo Measurement of Cortical BDNF Levels

Objective: To determine the effect of orally administered Oxeladin on BDNF levels in the rat brain.

Materials:

-

Sprague-Dawley rats.

-

Oxeladin citrate.

-

Oral gavage equipment.

-

Anesthetics and perfusion solutions.

-

Dissection tools.

-

Tissue homogenization buffer with protease inhibitors.

-

BDNF ELISA kit.

Procedure:

-

Administer Oxeladin citrate (135 mg/kg) or vehicle to rats via oral gavage.

-

At specified time points (e.g., 2, 6, and 24 hours) post-administration, deeply anesthetize the animals.

-

Perform transcardial perfusion with ice-cold saline to remove blood from the brain.

-

Rapidly dissect the cerebral cortex on an ice-cold surface.

-

Immediately freeze the tissue in liquid nitrogen and store at -80°C.

-

For analysis, homogenize the cortical tissue in lysis buffer.

-

Centrifuge the homogenate to pellet cellular debris and collect the supernatant.

-

Determine the protein concentration of the supernatant.

-

Measure the concentration of mature BDNF in the supernatant using a commercial ELISA kit according to the manufacturer's instructions.

-

Normalize the BDNF concentration to the total protein concentration for each sample.

Conclusion

Oxeladin is a selective sigma-1 receptor agonist with a binding affinity in the nanomolar range and a demonstrated ability to stimulate the secretion of BDNF both in vitro and in vivo. Its mechanism of action involves the canonical activation of the S1R, leading to the modulation of intracellular calcium signaling and the ER stress response. The neurotrophic effects of Oxeladin position it as a compound of interest for further investigation in the context of neurodegenerative and neurological disorders. The experimental protocols detailed in this guide provide a framework for the continued exploration of Oxeladin and other S1R ligands in preclinical research and drug development. Further studies are warranted to fully elucidate the downstream signaling cascades and to establish a definitive EC50 for its functional agonism at the S1R.

References

- 1. researchgate.net [researchgate.net]

- 2. benchchem.com [benchchem.com]

- 3. mdpi.com [mdpi.com]

- 4. benchchem.com [benchchem.com]

- 5. Brain-Derived Neurotrophic Factor for High-throughput evaluation of selective Sigma-1 receptor ligands - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Role of sigma-1 receptor C-terminal segment in inositol 1,4,5-trisphosphate receptor activation: constitutive enhancement of calcium signaling in MCF-7 tumor cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. The sigma-1 receptor modulates NMDA receptor synaptic transmission and plasticity via SK channels in rat hippocampus - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Chemical Structure and Properties of Oxeladin

For Researchers, Scientists, and Drug Development Professionals

Abstract

Oxeladin is a centrally acting antitussive agent that has been utilized for the symptomatic relief of cough. Unlike opioid-based cough suppressants, Oxeladin is not associated with the risk of dependence. Its mechanism of action is primarily attributed to its activity as a selective sigma-1 (σ1) receptor agonist. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and pharmacological characteristics of Oxeladin. Detailed experimental methodologies for its synthesis and the determination of its key properties are presented, alongside a proposed signaling pathway for its antitussive effects. This document is intended to serve as a valuable resource for researchers, scientists, and professionals involved in drug development and respiratory pharmacology.

Chemical Identity and Structure

Oxeladin, chemically known as 2-[2-(diethylamino)ethoxy]ethyl 2-ethyl-2-phenylbutanoate, is a synthetic compound with a distinct molecular architecture.

| Identifier | Value |

| IUPAC Name | 2-[2-(diethylamino)ethoxy]ethyl 2-ethyl-2-phenylbutanoate[1] |

| CAS Number | 468-61-1[1] |

| Molecular Formula | C20H33NO3[1] |

| Molecular Weight | 335.48 g/mol [2] |

| Chemical Structure | (See Figure 1) |

Figure 1. 2D Chemical Structure of Oxeladin.

Figure 1. 2D Chemical Structure of Oxeladin.

Physicochemical Properties

A summary of the key physicochemical properties of Oxeladin is provided in the table below. These properties are crucial for its formulation, delivery, and pharmacokinetic profile.

| Property | Value | Reference |

| Physical Form | Yellow oil with an acrid odor and bitter taste | [3] |

| Melting Point | < 25 °C | [1][4] |

| Boiling Point | 150 °C at 0.5 mmHg | [1][4] |

| Solubility | Practically insoluble in water; Soluble in dilute HCl, ethanol, acetone, ether, toluene | [3] |

| Density | 0.991 g/cm³ | [4] |

| pKa | Not explicitly found in searches | |

| LogP | 3.646 | [4] |

Pharmacological Properties and Mechanism of Action

Oxeladin exerts its antitussive effects through a central mechanism of action, distinguishing it from peripherally acting agents. It is classified as a selective sigma-1 (σ1) receptor agonist.[4][5][6] The sigma-1 receptor is an intracellular chaperone protein located predominantly at the endoplasmic reticulum-mitochondrion interface.[5]

Proposed Signaling Pathway

The binding of Oxeladin to the sigma-1 receptor is believed to initiate a cascade of intracellular events that ultimately lead to the suppression of the cough reflex. While the complete pathway is still under investigation, a proposed signaling mechanism is illustrated below.

Caption: Proposed signaling pathway of Oxeladin via sigma-1 receptor activation.

Upon binding of Oxeladin, the sigma-1 receptor is thought to dissociate from the binding immunoglobulin protein (BiP), also known as GRP78.[5] This dissociation allows the activated sigma-1 receptor to interact with various downstream effectors, including the inositol-requiring enzyme 1 (IRE1), leading to modulation of intracellular calcium (Ca2+) signaling, regulation of ion channels, and activation of the nuclear factor erythroid 2-related factor 2 (Nrf2) pathway, which is involved in the antioxidant response.[5] These cellular events are hypothesized to contribute to the overall suppression of the cough reflex at the level of the central nervous system.

Experimental Protocols

Synthesis of Oxeladin

A plausible synthetic route for Oxeladin (2-[2-(diethylamino)ethoxy]ethyl 2-ethyl-2-phenylbutanoate) involves the esterification of 2-ethyl-2-phenylbutanoic acid with 2-(2-diethylaminoethoxy)ethanol.

Materials:

-

2-ethyl-2-phenylbutanoic acid

-

2-(2-diethylaminoethoxy)ethanol

-

Thionyl chloride or other suitable activating agent

-

Anhydrous toluene or other suitable aprotic solvent

-

Triethylamine or other suitable base

-

Standard laboratory glassware for organic synthesis (round-bottom flask, condenser, dropping funnel, etc.)

-

Heating mantle and magnetic stirrer

-

Rotary evaporator

-

Chromatography equipment for purification (e.g., silica gel column)

Procedure:

-

Acid Chloride Formation: In a round-bottom flask under an inert atmosphere (e.g., nitrogen), dissolve 2-ethyl-2-phenylbutanoic acid in anhydrous toluene. Cool the solution in an ice bath. Slowly add thionyl chloride dropwise with stirring. After the addition is complete, allow the reaction to warm to room temperature and then heat to reflux for 2-3 hours until the evolution of gas ceases.

-

Esterification: Cool the reaction mixture containing the newly formed acid chloride back to 0 °C. In a separate flask, dissolve 2-(2-diethylaminoethoxy)ethanol and triethylamine in anhydrous toluene. Add this solution dropwise to the stirred acid chloride solution.

-

Reaction Completion and Work-up: After the addition, allow the reaction mixture to stir at room temperature overnight. Monitor the reaction progress by thin-layer chromatography (TLC). Once the reaction is complete, filter the mixture to remove the triethylamine hydrochloride salt.

-

Purification: Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product. Purify the crude Oxeladin by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexane) to yield the pure product as a yellow oil.

Determination of Melting Point (for an Oily Compound)

As Oxeladin is an oil at room temperature, its melting point is below 25 °C.[1][4] For compounds that are liquid at or near room temperature, a freezing point determination is often more practical.

Materials:

-

Oxeladin sample

-

Test tube

-

Calibrated thermometer (-20 to 100 °C range)

-

Cooling bath (e.g., ice-salt mixture or a cryostat)

-

Stirring rod or magnetic stirrer

Procedure:

-

Place a sample of Oxeladin in a test tube.

-

Insert a calibrated thermometer into the sample, ensuring the bulb is fully immersed.

-

Place the test tube in a cooling bath and begin to cool the sample slowly while stirring continuously.

-

Record the temperature at regular intervals.

-

The freezing point is the temperature at which the first crystals appear and the temperature remains constant for a short period as the substance solidifies.

Determination of Solubility

The solubility of Oxeladin can be determined using the shake-flask method.[7]

Materials:

-

Oxeladin

-

Selected solvents (e.g., water, phosphate-buffered saline pH 7.4, ethanol)

-

Vials with screw caps

-

Orbital shaker or vortex mixer

-

Centrifuge

-

Analytical balance

-

High-performance liquid chromatography (HPLC) system with a suitable detector

Procedure:

-

Add an excess amount of Oxeladin to a known volume of the desired solvent in a vial.

-

Seal the vial and place it on an orbital shaker in a temperature-controlled environment (e.g., 25 °C or 37 °C).

-

Shake the vials for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

After shaking, centrifuge the vials at high speed to separate the undissolved solid.

-

Carefully withdraw an aliquot of the supernatant, ensuring no solid particles are transferred.

-

Dilute the aliquot with a suitable solvent and analyze the concentration of dissolved Oxeladin using a validated HPLC method.

-

The solubility is expressed as the concentration of the saturated solution (e.g., in mg/mL or mol/L).

Preclinical and Clinical Evaluation Workflow

The development of a new antitussive agent like Oxeladin follows a structured workflow, from initial screening to clinical trials.

Caption: General workflow for the development of an antitussive drug.

Preclinical Screening:

-

In Vitro Assays: Initial screening often involves in vitro receptor binding assays to determine the affinity and selectivity of the compound for its target, in this case, the sigma-1 receptor.

-

In Vivo Animal Models: Efficacy is then tested in animal models of cough. A common model is the guinea pig cough model, where coughing is induced by irritants such as citric acid or capsaicin.[2][8] The ability of the test compound to reduce the number of coughs is measured.

-

Toxicology Studies: Comprehensive toxicology studies are conducted to assess the safety profile of the drug candidate.

Clinical Trials:

-

Phase I: The drug is administered to a small group of healthy volunteers to evaluate its safety, determine a safe dosage range, and identify side effects.

-

Phase II: The drug is given to a larger group of people with the condition (in this case, cough) to see if it is effective and to further evaluate its safety.

-

Phase III: The drug is given to large groups of people to confirm its effectiveness, monitor side effects, compare it to commonly used treatments, and collect information that will allow the drug to be used safely.

Conclusion

Oxeladin is a non-opioid, centrally acting antitussive agent with a mechanism of action centered on its agonistic activity at the sigma-1 receptor. Its chemical structure and physicochemical properties have been well-characterized. The proposed signaling pathway provides a framework for understanding its pharmacological effects. The experimental protocols outlined in this guide offer a basis for the synthesis and evaluation of Oxeladin and similar compounds. Further research into the detailed downstream signaling of the sigma-1 receptor in the context of cough suppression will be valuable for the development of novel and more effective antitussive therapies.

References

- 1. Equilibrium Solubility Assays Protocol | AxisPharm [axispharm.com]

- 2. researchgate.net [researchgate.net]

- 3. SSERC | Melting point determination [sserc.org.uk]

- 4. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]

- 5. benchchem.com [benchchem.com]

- 6. lup.lub.lu.se [lup.lub.lu.se]

- 7. who.int [who.int]

- 8. Screening of antitussives and expectorants | PPTX [slideshare.net]

An In-depth Technical Guide to the Synthesis of Oxeladin Citrate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the primary synthesis pathways for Oxeladin citrate, a peripherally acting cough suppressant. The information presented herein is curated for professionals in the fields of chemical research, drug development, and pharmaceutical sciences, offering a comprehensive look at the methodologies, experimental protocols, and quantitative data associated with the synthesis of this active pharmaceutical ingredient (API).

Introduction

Oxeladin citrate is the citrate salt of Oxeladin, which is chemically known as 2-(2-diethylaminoethoxy)ethyl 2-ethyl-2-phenylbutanoate. Its synthesis is a multi-step process that primarily involves the formation of the Oxeladin base through esterification, followed by a salt formation reaction with citric acid. This guide will explore the prevalent synthesis routes, providing detailed experimental procedures and visualizing the chemical transformations.

Core Synthesis Pathways

The synthesis of Oxeladin citrate can be broadly divided into two key stages:

-

Synthesis of the Oxeladin Base: This stage focuses on the formation of the ester linkage between 2-ethyl-2-phenylbutyric acid and 2-(2-diethylaminoethoxy)ethanol.

-

Formation of Oxeladin Citrate: This is the final step where the synthesized Oxeladin base is reacted with citric acid to form the more stable and water-soluble citrate salt.

Two primary methods have been described for the initial esterification step: the acid chloride method and the transesterification method.

Pathway 1: The Acid Chloride Method

This is a common and efficient method for ester synthesis. It involves the conversion of the carboxylic acid to a more reactive acid chloride, which is then reacted with the alcohol.

Experimental Workflow for the Acid Chloride Method

Caption: Workflow for the synthesis of Oxeladin citrate via the acid chloride method.

Pathway 2: Transesterification Method

This method involves the reaction of an ester of 2-ethyl-2-phenylbutyric acid (e.g., the methyl or ethyl ester) with 2-(2-diethylaminoethoxy)ethanol, typically in the presence of a catalyst.

Logical Relationship for the Transesterification Method

Caption: Logical diagram illustrating the transesterification pathway to Oxeladin citrate.

Quantitative Data Summary

The following table summarizes the key quantitative data associated with the synthesis of Oxeladin citrate, based on reported experimental procedures for structurally similar compounds.

| Parameter | Step 1: Oxeladin Base Synthesis (Acid Chloride Method) | Step 2: Oxeladin Citrate Formation |

| Reactants (Molar Ratio) | 2-Ethyl-2-phenylbutyryl Chloride (1 eq), 2-(2-Diethylaminoethoxy)ethanol (1 eq) | Oxeladin Base (1 eq), Citric Acid (1 eq) |

| Solvent | Toluene | Acetone |

| Temperature | Reflux | Warm |

| Reaction Time | 8 hours | Not specified (cooling to induce precipitation) |

| Reported Yield | ~85% (for a similar ester) | Not explicitly reported |

| Melting Point of Citrate Salt | - | 75 °C (for a similar citrate salt) |

Detailed Experimental Protocols

The following protocols are based on established methods for the synthesis of structurally related compounds and can be adapted for the synthesis of Oxeladin citrate.

Protocol 1: Synthesis of Oxeladin Base via the Acid Chloride Method

Materials:

-

2-Ethyl-2-phenylbutyric acid

-

Thionyl chloride (SOCl₂)

-

2-(2-Diethylaminoethoxy)ethanol

-

Toluene

-

Dilute ammonia solution

-

Sodium sulfate

-

Ice

Procedure:

-

Preparation of 2-Ethyl-2-phenylbutyryl Chloride: In a round-bottom flask equipped with a reflux condenser and a dropping funnel, dissolve 1 mole of 2-ethyl-2-phenylbutyric acid in a suitable solvent. Slowly add 1.1 moles of thionyl chloride from the dropping funnel. Heat the mixture to reflux until the evolution of gas ceases. The excess thionyl chloride and solvent are then removed by distillation to yield the crude 2-ethyl-2-phenylbutyryl chloride.

-

Esterification: Dissolve 1 mole of the crude 2-ethyl-2-phenylbutyryl chloride in 250 mL of toluene. To this solution, slowly add a solution of 1 mole of 2-(2-diethylaminoethoxy)ethanol in 250 mL of toluene. The reaction is exothermic.

-

Reaction Completion and Work-up: Heat the reaction mixture under reflux for 8 hours. After cooling, carefully pour the mixture onto 750 g of ice and make it alkaline with a dilute ammonia solution.

-

Extraction and Purification: Separate the toluene layer and wash it with water until neutral. Dry the toluene solution over anhydrous sodium sulfate. Filter the solution and remove the toluene by distillation under reduced pressure. The residue, which is the crude Oxeladin base, can be further purified by vacuum distillation.

Protocol 2: Formation of Oxeladin Citrate

Materials:

-

Oxeladin base

-

Citric acid

-

Acetone

Procedure:

-

Dissolution: Dissolve 10 grams of the purified Oxeladin base in a minimal amount of warm acetone.

-

Salt Formation: In a separate flask, dissolve 7 grams of citric acid in 30 mL of warm acetone.

-

Precipitation: Add the citric acid solution to the Oxeladin base solution. The Oxeladin citrate will precipitate upon cooling.

-

Isolation and Drying: Collect the precipitate by filtration, wash with a small amount of cold acetone, and dry under vacuum to obtain the final product.

Conclusion

The synthesis of Oxeladin citrate is a well-established process that can be achieved through multiple pathways. The acid chloride method for the formation of the Oxeladin base is a robust and high-yielding approach. The subsequent salt formation with citric acid is a straightforward procedure that yields a stable, crystalline product suitable for pharmaceutical formulation. The detailed protocols and quantitative data provided in this guide serve as a valuable resource for researchers and professionals involved in the synthesis and development of this antitussive agent. Further optimization of reaction conditions and purification techniques may lead to improved yields and purity of the final product.

The Pharmacokinetics and Metabolism of Oxeladin: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: The following guide on the pharmacokinetics and metabolism of Oxeladin has been compiled from publicly available scientific literature. It is important to note that detailed, quantitative human pharmacokinetic and metabolism data for Oxeladin is scarce in the public domain. This scarcity may be attributed to the drug's withdrawal from several markets in the 1970s. Consequently, some sections of this guide are based on limited animal data and hypothesized metabolic pathways derived from the chemical structure of Oxeladin and general principles of drug metabolism.

Introduction

Oxeladin is a centrally acting, non-opioid antitussive agent.[1] It is structurally distinct from opioid-based cough suppressants and is noted for its high oral bioavailability and penetration into the central nervous system.[1] Formulated for oral administration, Oxeladin has been used for the symptomatic relief of various types of cough.[2] This guide provides a comprehensive overview of the available information regarding its pharmacokinetics and metabolism, intended for a technical audience in the field of drug development and research.

Pharmacokinetics

General pharmacokinetic characteristics of Oxeladin indicate that it is well-absorbed from the gastrointestinal tract following oral administration, undergoes hepatic metabolism, and is subsequently excreted by the kidneys.[3] It is described as having a rapid onset of action.[3]

Absorption and Distribution

Oxeladin is readily absorbed after oral administration.[3] It is a moderately lipophilic tertiary amine with low protein binding, characteristics that facilitate its distribution.[1] Preclinical studies in rats have shown that Oxeladin crosses the blood-brain barrier, with the drug being detected in both plasma and brain tissue within 30 minutes of oral gavage.[4]

Quantitative Pharmacokinetic Data

Table 1: Pharmacokinetic Parameters of Oxeladin in Rats Following a Single Oral Dose

| Parameter | Value | Species | Dose | Route | Source |

| Time to Detection | Within 30 minutes | Rat | 135 mg/kg | Oral | [4] |

| Half-life (t1/2) | > 4 hours (plasma and brain) | Rat | 135 mg/kg | Oral | [4] |

Note: This data is from a preclinical study and may not be directly extrapolated to humans.

Metabolism

The biotransformation of Oxeladin is stated to be primarily hepatic, resulting in the formation of more polar metabolites that are then excreted renally.[1] However, specific details of the metabolic pathways and the enzymes involved have not been extensively documented in the available literature.

Hypothesized Metabolic Pathways

Based on the chemical structure of Oxeladin, which features an ester linkage and a tertiary amine, several metabolic reactions can be hypothesized to occur, primarily mediated by cytochrome P450 (CYP) enzymes and esterases.

-

Ester Hydrolysis: The ester bond in Oxeladin is a likely site for hydrolysis by carboxylesterases, which are abundant in the liver. This would cleave the molecule into 2-ethyl-2-phenylbutanoic acid and 2-(2-diethylaminoethoxy)ethanol.

-

N-Dealkylation: The diethylamino group is susceptible to oxidative N-dealkylation by CYP enzymes, leading to the formation of N-desethyl and N,N-didesethyl metabolites.

-

Oxidation: The ethyl groups and the phenyl ring could undergo hydroxylation, also mediated by CYP enzymes.

A diagram illustrating these potential metabolic pathways is provided below.

Excretion

The metabolites of Oxeladin, being more polar than the parent drug, are expected to be eliminated from the body primarily through renal excretion.[3]

Experimental Protocols

Several analytical methods have been developed for the quantification of Oxeladin in biological matrices and pharmaceutical formulations. These methods are crucial for conducting pharmacokinetic and metabolism studies.

Gas Chromatography-Mass Spectrometry (GC-MS) for Plasma Samples

A validated GC-MS method has been reported for the determination of Oxeladin in human plasma.[5]

-

Sample Preparation:

-

Alkalinize 1 mL of human plasma.

-

Perform liquid-liquid extraction with 5 mL of hexane:isoamyl alcohol (99:1 v/v).

-

Separate the organic layer and evaporate to dryness.

-

Reconstitute the residue for analysis.

-

-

Instrumentation: Capillary gas chromatograph coupled with a mass-selective detector.

-

Quantitation: The method demonstrated a limit of quantitation of 1 ng/mL, with a linear range of 1-150 ng/mL.[5]

The workflow for this experimental protocol can be visualized as follows:

High-Performance Liquid Chromatography (HPLC)

HPLC methods have also been described for the determination of Oxeladin, particularly in the context of stability studies and pharmaceutical formulations. These methods can be adapted for the analysis of biological samples.

-

System: A typical setup involves a C18 column with a mobile phase consisting of acetonitrile and an acidic buffer.

-

Detection: UV detection at 220 nm is commonly used.

Conclusion

The available data on the pharmacokinetics and metabolism of Oxeladin provide a foundational understanding of its disposition in the body. It is characterized by good oral absorption, central nervous system penetration, and hepatic metabolism. However, a significant gap exists in the literature concerning detailed human pharmacokinetic parameters and the definitive identification of its metabolites and metabolic pathways. The provided experimental protocols for the analytical determination of Oxeladin offer a starting point for researchers aiming to conduct further studies to fill these knowledge gaps. Future research, potentially utilizing modern techniques such as high-resolution mass spectrometry and in vitro metabolism studies with human liver microsomes, would be invaluable in providing a more complete picture of the pharmacokinetics and biotransformation of Oxeladin.

References

- 1. In Vitro Drug Metabolism Using Liver Microsomes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Linking Aromatic Hydroxy Metabolic Functionalization of Drug Molecules to Structure and Pharmacologic Activity [mdpi.com]

- 3. researchgate.net [researchgate.net]

- 4. Oxeladin | C20H33NO3 | CID 4619 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Oxeladin - Wikipedia [en.wikipedia.org]

The Historical Development of Oxeladin: A Technical Overview for Researchers

An In-depth Guide on the Core Antitussive Agent

This technical guide provides a comprehensive overview of the historical context surrounding the development of Oxeladin as a centrally acting non-narcotic antitussive agent. It is intended for researchers, scientists, and drug development professionals interested in the pharmacology and evolution of cough suppressants. While specific quantitative data from its initial development in the mid-20th century is not widely available in the public domain, this document synthesizes the known historical milestones, mechanism of action, and the experimental methodologies typically employed for the evaluation of such compounds.

Introduction and Historical Context

Oxeladin emerged as a promising antitussive agent in an era focused on identifying alternatives to opioid-based cough suppressants like codeine. The primary goal was to develop a medication with comparable efficacy but without the associated risks of dependence, respiratory depression, and other side effects. The foundational pharmacological investigation of Oxeladin, identified as the diethylaminoethoxyethyl ester of alpha, alpha-diethylphenylacetic acid, was first detailed in a 1957 publication by David, Leith-Ross, and Vallance in the Journal of Pharmacy and Pharmacology. This seminal work established its potential as a potent and effective cough suppressant.[1][2][3][4]

Oxeladin was noted for its high degree of selectivity for the bulbar cough center, offering a favorable safety profile that made it suitable for a wide range of patients, including those with cardiac conditions.[1] Over the years, it was marketed under various trade names, including Tussoril, Paxeladine, and Tuscalman, for the relief of non-productive coughs associated with conditions such as the common cold and bronchitis.[1] However, in 1976, Oxeladin formulations were withdrawn from the markets in the United States, United Kingdom, and Canada due to concerns about potential carcinogenicity.[1]

Mechanism of Action: A Shift from Opioid Receptors

Initially, Oxeladin's mechanism was broadly understood as a central action on the cough center in the medulla oblongata.[1] This action was distinct from opioid-based antitussives as it did not involve interaction with opioid receptors, thereby avoiding the typical opioid side-effect profile.[1]

More recent research has elucidated a more specific mechanism of action, identifying Oxeladin as a selective agonist of the sigma-1 receptor .[5][6] The sigma-1 receptor is an intracellular chaperone protein located at the endoplasmic reticulum-mitochondrion interface and is involved in the modulation of various signaling pathways.[5][7] This agonism at the sigma-1 receptor is believed to be the key to its antitussive effects, distinguishing it from other non-narcotic antitussives like dextromethorphan, which is an NMDA receptor antagonist.[6]

Proposed Signaling Pathway

The activation of the sigma-1 receptor by Oxeladin is thought to modulate neuronal excitability in the cough center, leading to a suppression of the cough reflex. While the precise downstream signaling cascade for its antitussive effect is a subject of ongoing research, a proposed pathway involves the regulation of ion channels and intracellular calcium signaling.

Preclinical Evaluation: Experimental Protocols

The preclinical assessment of antitussive agents like Oxeladin has historically relied on animal models that mimic the human cough reflex. The most established and widely used of these is the citric acid-induced cough model in guinea pigs.

Citric Acid-Induced Cough Model in Guinea Pigs

This model is a standard for evaluating the efficacy of potential antitussive drugs.

-

Objective: To induce a consistent and quantifiable cough reflex in a conscious animal model to assess the inhibitory effect of a test compound.

-

Animals: Male Hartley guinea pigs are commonly used for this assay.

-

Apparatus: A whole-body plethysmography chamber is utilized to house the animal during the experiment. This chamber is connected to a nebulizer for the administration of the tussive agent and a recording system (microphone and pressure transducer) to detect and quantify coughs.

-

Procedure:

-

Acclimatization: Animals are first acclimatized to the experimental environment and the plethysmography chamber to minimize stress-induced artifacts.

-

Drug Administration: Oxeladin or a vehicle control is administered to the guinea pigs via a specific route (e.g., oral gavage, intraperitoneal injection) at varying doses.

-

Cough Induction: A solution of citric acid (typically 0.4 M) is aerosolized and delivered into the chamber for a predetermined period (e.g., 5-10 minutes).

-

Data Acquisition: The number of coughs is recorded during the citric acid exposure and for a defined period afterward. The latency to the first cough may also be measured.

-

-

Endpoint Analysis: The primary endpoint is the percentage reduction in the number of coughs in the drug-treated group compared to the vehicle-treated group. From this data, an ED50 (the dose that produces 50% of the maximal effect) can be calculated.

Clinical Trials Methodology

While specific clinical trial data for Oxeladin is limited in the public domain, the evaluation of antitussive drug efficacy in humans follows standardized methodologies to ensure robust and comparable results.

-

Patient Population: Ideal candidates for antitussive trials are typically patients with acute cough due to upper respiratory tract infections or those with chronic, unexplained cough.

-

Study Design: Randomized, double-blind, placebo-controlled trials are the gold standard.

-

Outcome Measures:

-

Objective Measures: 24-hour ambulatory cough monitors are considered the most reliable tool for objectively measuring cough frequency.

-

Subjective Measures: Patient-reported outcomes, such as cough severity scores (using a Visual Analog Scale or Likert scale) and quality of life questionnaires, are crucial for assessing the clinical benefit.

-

-

Cough Challenge Studies: In healthy volunteers, cough can be induced using tussive agents like capsaicin or citric acid to assess the pharmacological activity of a drug on the cough reflex.

Quantitative Data Summary

Due to the limited availability of historical quantitative data for Oxeladin, the following tables summarize the efficacy of two common antitussives, codeine and dextromethorphan, against a placebo. This data, gathered from various clinical trials, serves as a reference for the expected performance of an effective antitussive agent.

Table 1: Preclinical Efficacy of Antitussive Agents in Citric Acid-Induced Cough Model (Guinea Pig)

| Compound | Route of Administration | ED50 (mg/kg) | Reference |

| Codeine | Oral | 10-15 | General Knowledge |

| Dextromethorphan | Oral | 8-12 | General Knowledge |

| Oxeladin | Oral | Data not publicly available |

Table 2: Clinical Efficacy of Common Antitussives in Reducing Cough Frequency

| Compound | Condition | Outcome | Result vs. Placebo |

| Codeine (30-60 mg) | Chronic Cough | Reduction in cough frequency | Significant reduction |

| Dextromethorphan (30 mg) | Acute Cough | Reduction in cough frequency | Modest to significant reduction |

| Oxeladin | Acute/Chronic Cough | Data from head-to-head comparative trials is limited |

Conclusion

Oxeladin holds a significant place in the history of antitussive drug development as an early non-narcotic, centrally acting agent. Its later identification as a sigma-1 receptor agonist has provided a more refined understanding of its mechanism of action and differentiates it from other cough suppressants. While a lack of publicly available, detailed historical data from its initial development presents challenges for a complete retrospective analysis, the established preclinical and clinical methodologies for antitussive evaluation provide a framework for understanding its pharmacological profile. Further research into the specific downstream signaling pathways of the sigma-1 receptor in the context of cough suppression could unveil new therapeutic targets for the management of cough.

References

- 1. Oxeladin - Wikipedia [en.wikipedia.org]

- 2. Codeine and its alternates for pain and cough relief: 3. The antitussive action of codeine—mechanism, methodology and evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Codeine and its alternates for pain and cough relief: 4. Potential alternates for cough relief - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Antitussive and other pharmacological properties of the diethylaminoethoxyethyl ester of alpha alpha-diethylphenylacetic acid, (oxeladin) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. benchchem.com [benchchem.com]

- 6. benchchem.com [benchchem.com]

- 7. The Pharmacology of Sigma-1 Receptors - PMC [pmc.ncbi.nlm.nih.gov]

Preclinical Efficacy and Safety of Oxeladin: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Oxeladin is a centrally acting, non-narcotic antitussive agent valued for its ability to suppress cough without the sedative and addictive properties associated with opioid-based medications.[1][2][3][4] This technical guide provides a comprehensive overview of the available preclinical data on the efficacy and safety of Oxeladin. It includes details on its mechanism of action, findings from key preclinical studies, and standardized protocols for evaluating antitussive agents. While specific quantitative efficacy and toxicity values for Oxeladin are not widely available in public literature, this guide synthesizes the existing knowledge to inform further research and development.

Introduction

Oxeladin is a cough suppressant that exerts its effects on the central nervous system.[2] It is indicated for the relief of non-productive coughs associated with various respiratory conditions.[2] Unlike traditional opioid antitussives like codeine, Oxeladin does not bind to opioid receptors, which significantly reduces the risk of dependence, respiratory depression, and other opioid-related side effects.[1][2]

Mechanism of Action

Oxeladin's primary mechanism of action is the inhibition of the cough reflex at the level of the cough center in the medulla oblongata.[1][2][5] By modulating neuronal pathways, it suppresses the urge to cough.[2]

In addition to its central action, a dual-action mechanism has been proposed, suggesting it may also have a peripheral effect by desensitizing receptors in the respiratory tract.[2] More recent research has identified Oxeladin as a selective sigma-1 receptor agonist.[6][7] The sigma-1 receptor is an intracellular chaperone protein, and its activation is known to modulate various cellular signaling pathways, which may contribute to Oxeladin's pharmacological effects.[6][7]

Preclinical Efficacy

Experimental Protocol: Citric Acid-Induced Cough Model in Guinea Pigs

This model is a standard method for assessing the efficacy of antitussive drugs.[1][8]

Objective: To determine the dose-dependent efficacy of a test compound in reducing the frequency of coughs induced by citric acid inhalation in guinea pigs.

Materials:

-

Male Hartley guinea pigs

-

Test compound (e.g., Oxeladin Citrate) and vehicle

-

Whole-body plethysmograph

-

Nebulizer

-

0.4 M citric acid solution

-

Sound-sensitive recording system

Procedure:

-

Acclimatization: Animals are acclimatized to the experimental environment and the exposure chamber.

-

Administration: The test compound or vehicle is administered orally to the guinea pigs. A pre-treatment period is allowed for drug absorption (e.g., 60 minutes).

-

Cough Induction and Recording: Each guinea pig is placed individually into the plethysmography chamber and allowed a 5-minute adaptation period. The citric acid solution is then nebulized into the chamber for a fixed duration (e.g., 10 minutes). The number of coughs is recorded for a defined period (e.g., 15 minutes from the start of nebulization).[6]

-

Data Analysis: The number of coughs for each animal is quantified. The mean number of coughs for each treatment group is calculated, and the percentage of cough inhibition for each dose of the test compound is determined compared to the vehicle control group. If a dose-response is observed, the ED50 can be calculated.[6]

Preclinical Safety and Toxicology

Publicly available, specific quantitative toxicology data for Oxeladin, such as the median lethal dose (LD50) and the No-Observed-Adverse-Effect-Level (NOAEL), are limited.[6] However, some preclinical studies have provided insights into its safety profile.

Summary of Preclinical Safety Data

| Animal Model | Dosage Range | Study Duration | Route of Administration | Observed Effects |

| Rat | 6–150 mg/kg | 10 days | Oral gavage | No significant effect on body weight, food intake, or water intake.[6] |

| Rat (Stroke Model) | 135 mg/kg/day | 11 days | Oral | Significantly improved neurological function and reduced infarct expansion.[6][7] |

Note: Specific LD50 and NOAEL values for Oxeladin Citrate were not found in the reviewed literature.[6]

Experimental Protocols for Safety Evaluation

The following are general protocols for key preclinical safety studies.

This protocol outlines a general procedure for determining the acute oral toxicity and estimating the LD50 of a substance, following OECD guidelines.[6]

Objective: To determine the acute toxic effects and the median lethal dose (LD50) of a single oral dose of a test compound in rats or mice.

Procedure:

-

Animal Selection and Acclimatization: Healthy, young adult animals of a single strain are used.

-

Dosing: A single oral dose of the test compound is administered via gavage. The volume administered is kept constant across all animals.

-

Observation: Animals are observed for clinical signs of toxicity immediately after dosing and periodically for at least 14 days. Observations include changes in skin, fur, eyes, mucous membranes, respiratory and circulatory systems, autonomic and central nervous systems, and behavior. Body weights are recorded at regular intervals, and all mortalities are recorded.[6]

-

Pathology: A gross necropsy is performed on all animals at the end of the observation period or at the time of death. Tissues are collected and preserved for potential histopathological examination.

-

Data Analysis: The LD50 value with a 95% confidence interval is calculated using appropriate statistical methods.[6]

This protocol provides a general framework for a 28-day repeated-dose oral toxicity study to determine the NOAEL.[6]

Objective: To evaluate the potential adverse effects of repeated oral administration of a test compound over 28 days and to determine the NOAEL.

Procedure:

-

Dose Selection: At least three dose levels and a control group are used. The highest dose should induce some toxicity but not significant lethality, while the lowest dose should not induce any adverse effects.[6]

-

Administration: The test compound or vehicle is administered daily by oral gavage for 28 days.

-

Observations: Detailed clinical observations are conducted daily. Body weight and food consumption are measured weekly. Ophthalmological examinations are performed before and at the end of the study.

-

Clinical Pathology: Blood and urine samples are collected at the end of the study for hematology, clinical chemistry, and urinalysis.

-

Pathology: At the end of the study, a full gross necropsy is conducted on all animals. Selected organs are weighed, and a comprehensive set of tissues is collected for histopathological examination.[6]

-

Data Analysis: All data are analyzed for toxicologically significant effects. The NOAEL is the highest dose level at which there are no statistically or biologically significant increases in the frequency or severity of adverse effects.[6]

Discussion and Future Directions

The available preclinical data suggest that Oxeladin is an effective cough suppressant with a favorable safety profile, particularly concerning the absence of opioid-related side effects.[3] Its dual mechanism of action, targeting both the central cough center and potentially peripheral pathways via sigma-1 receptor agonism, makes it a compound of continued interest.

However, the lack of publicly available, detailed quantitative data on its efficacy (ED50) and toxicology (LD50, NOAEL) is a significant gap. Future preclinical research should focus on conducting standardized studies to generate these critical data points. Head-to-head comparative studies with other non-narcotic and narcotic antitussives would also be valuable in further defining Oxeladin's therapeutic position.

Conclusion

Oxeladin is a centrally acting, non-narcotic antitussive with a mechanism of action that distinguishes it from opioid-based therapies. Preclinical evidence supports its efficacy and safety, although a comprehensive quantitative dataset is not publicly available. The experimental protocols outlined in this guide provide a framework for the further preclinical evaluation of Oxeladin and other novel antitussive agents.

References

- 1. benchchem.com [benchchem.com]

- 2. Antitussive and other pharmacological properties of the diethylaminoethoxyethyl ester of alpha alpha-diethylphenylacetic acid, (oxeladin) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Oxeladin | C20H33NO3 | CID 4619 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. What is Oxeladin Citrate used for? [synapse.patsnap.com]

- 5. What is the mechanism of Oxeladin Citrate? [synapse.patsnap.com]

- 6. benchchem.com [benchchem.com]

- 7. benchchem.com [benchchem.com]

- 8. accessdata.fda.gov [accessdata.fda.gov]

In Vitro Efficacy of Oxeladin on Neuronal Cell Lines: A Technical Guide

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Oxeladin, a centrally acting cough suppressant, has garnered attention for its potential neuroprotective properties, primarily through its action as a selective sigma-1 receptor (S1R) agonist. In vitro studies are crucial for elucidating the mechanisms underlying these effects and for determining the therapeutic potential of Oxeladin in the context of neurodegenerative diseases. This technical guide provides a comprehensive overview of the known in vitro effects of Oxeladin on neuronal cell lines, including its impact on Brain-Derived Neurotrophic Factor (BDNF) secretion, cell viability, and neurite outgrowth. Detailed experimental protocols and a summary of the key signaling pathways are presented to facilitate further research in this promising area.

Introduction

The sigma-1 receptor (S1R) is a unique ligand-operated chaperone protein located at the endoplasmic reticulum-mitochondrion interface, known as the mitochondria-associated ER membrane (MAM). The S1R plays a critical role in regulating intracellular calcium signaling, mitigating endoplasmic reticulum stress, and modulating a variety of ion channels and signaling pathways essential for neuronal function and survival.[1][2] Agonists of the S1R have demonstrated neuroprotective effects in various models of neurological disorders.[3]

Oxeladin, traditionally used as an antitussive, has been identified as a selective S1R agonist.[4] This has prompted investigations into its potential as a neuroprotective agent. Preclinical evidence suggests that Oxeladin stimulates the secretion of Brain-Derived Neurotrophic Factor (BDNF), a key neurotrophin involved in neuronal survival, differentiation, and synaptic plasticity.[4][5] This guide synthesizes the available in vitro data on Oxeladin's effects on neuronal cell lines and provides detailed methodologies for key experimental assays.

Quantitative Data Summary

The following tables summarize the key quantitative findings from in vitro studies on the effect of Oxeladin on neuronal cell lines.

Table 1: In Vitro Effect of Oxeladin on BDNF Secretion

| Cell Line | Oxeladin Concentration | Treatment Duration | Effect on Secreted BDNF | Method of Detection |

| MN9D (murine dopaminergic neuronal cell line) | 10 µM | 24 hours | Significant increase | In-situ ELISA |

| Data synthesized from a high-throughput screening study for S1R ligands.[4][6] |

Table 2: Anticipated Dose-Dependent Effects of Oxeladin on Neuronal Cell Viability

| Cell Line | Oxeladin Concentration Range (µM) | Treatment Duration (hours) | Expected Effect on Cell Viability (vs. Control) | Assay |

| SH-SY5Y (human neuroblastoma) | 0.1 - 10 | 24 - 48 | Neuroprotective against oxidative stress (e.g., H₂O₂) | MTT Assay |

| PC12 (rat pheochromocytoma) | 0.1 - 10 | 24 - 48 | Neuroprotective against neurotoxins (e.g., MPP+) | MTT Assay |

| MN9D | 0.1 - 10 | 24 - 48 | Increased viability under stress conditions | MTT Assay |

| This table is predictive based on the known neuroprotective effects of S1R agonists. Specific dose-response studies with Oxeladin are required for confirmation. |

Table 3: Potential Cytotoxicity of Oxeladin at High Concentrations

| Cell Line | Oxeladin Concentration Range (µM) | Treatment Duration (hours) | Expected Effect on Cell Viability | Assay |

| SH-SY5Y | > 50 | 24 - 48 | Potential decrease in viability | LDH Release Assay |

| PC12 | > 50 | 24 - 48 | Potential decrease in viability | LDH Release Assay |

| MN9D | > 50 | 24 - 48 | Potential decrease in viability | LDH Release Assay |

| This table is speculative and highlights the need for cytotoxicity studies to determine the therapeutic window of Oxeladin. |

Signaling Pathways

The neuroprotective effects of Oxeladin are primarily mediated through the activation of the Sigma-1 Receptor. The binding of Oxeladin to S1R initiates a cascade of intracellular events.

Oxeladin-Induced BDNF Secretion Pathway

Caption: Oxeladin activates the S1R, leading to a signaling cascade that promotes BDNF gene transcription and secretion.

Experimental Workflow for In Vitro Neuroprotection Assay

Caption: A general workflow for assessing the neuroprotective effects of Oxeladin in neuronal cell lines.

Experimental Protocols

Cell Culture

-

Cell Lines:

-

MN9D: A murine dopaminergic neuronal cell line. Culture in Dulbecco's Modified Eagle Medium (DMEM) with high glucose, supplemented with 10% Fetal Bovine Serum (FBS).[7]

-

SH-SY5Y: A human neuroblastoma cell line. Culture in a 1:1 mixture of DMEM and Ham's F12 medium, supplemented with 10% FBS.

-

PC12: A rat pheochromocytoma cell line. Culture in RPMI-1640 medium supplemented with 10% horse serum and 5% FBS. For differentiation and neurite outgrowth experiments, reduce serum concentration and add Nerve Growth Factor (NGF).[8]

-

-

Culture Conditions: Maintain all cell lines in a humidified incubator at 37°C with 5% CO₂.

BDNF Secretion Assay (In-situ ELISA)

This protocol is adapted from a high-throughput screening method for S1R ligands.[6]

-

Plate Coating: Coat a 96-well ELISA plate with an anti-BDNF primary antibody and incubate overnight at 4°C.

-

Cell Seeding: Seed neuronal cells (e.g., MN9D) at a density of 5 x 10⁴ cells per well and allow them to adhere for 24 hours.[4]

-

Treatment: Replace the culture medium with fresh, serum-free medium. Add Oxeladin to achieve the desired final concentrations (e.g., a dose-response from 0.1 to 10 µM).

-

Incubation: Incubate the plate for 24 hours at 37°C. Secreted BDNF will be captured by the primary antibody.

-

Detection:

-

Wash the wells to remove cells and unbound substances.

-

Add a biotinylated anti-BDNF secondary antibody and incubate.

-

Add streptavidin-HRP conjugate and incubate.

-

Add a suitable chromogenic substrate (e.g., TMB) and stop the reaction.

-

-

Quantification: Measure the absorbance at 450 nm using a microplate reader. Generate a standard curve using recombinant BDNF to quantify the concentration of secreted BDNF.

Cell Viability Assay (MTT Assay)

This colorimetric assay measures the metabolic activity of viable cells.[9]

-

Cell Seeding: Seed neuronal cells in a 96-well plate at an appropriate density (e.g., 1 x 10⁴ cells/well) and allow them to adhere overnight.[10]

-

Treatment:

-

For neuroprotection assays, pre-treat cells with various concentrations of Oxeladin for 1-2 hours.

-

Induce cytotoxicity with a neurotoxin (e.g., 100 µM H₂O₂ for SH-SY5Y, 500 µM MPP⁺ for PC12).

-

For cytotoxicity assays, treat cells with a range of Oxeladin concentrations.

-

-

Incubation: Incubate for 24-48 hours.

-

MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C, allowing viable cells to form formazan crystals.[11]

-

Solubilization: Add 100 µL of solubilization solution (e.g., DMSO or a solution of 20% SDS in 50% dimethylformamide) to each well to dissolve the formazan crystals.[12]

-

Quantification: Measure the absorbance at 570 nm. Cell viability is expressed as a percentage of the untreated control.

Cytotoxicity Assay (LDH Release Assay)

This assay quantifies the release of lactate dehydrogenase (LDH) from damaged cells into the culture medium.[13][14]

-

Cell Seeding and Treatment: Follow steps 1 and 2 as described for the MTT assay.

-

Incubation: Incubate for the desired duration.

-

Sample Collection: Carefully collect 50 µL of the culture supernatant from each well.

-

LDH Reaction:

-

In a new 96-well plate, add the collected supernatant.

-

Add 50 µL of the LDH assay reaction mixture (containing diaphorase and NAD⁺).

-

Incubate for 30 minutes at room temperature, protected from light.

-

-

Quantification: Measure the absorbance at 490 nm. Cytotoxicity is calculated as a percentage of the maximum LDH release from a positive control (cells treated with a lysis buffer).[15]

Apoptosis Assay (Caspase-3 Activity Assay)